An In-depth Technical Guide to 3-(Methylamino)phenol (CAS 14703-69-6) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-(Methylamino)phenol (CAS 14703-69-6) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Methylamino)phenol, a key organic intermediate with significant relevance in pharmaceutical sciences. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of properties to offer a synthesized understanding of its chemical nature, practical applications, and the causal logic behind its synthesis and analysis.
Core Identity and Physicochemical Properties
3-(Methylamino)phenol, identified by the CAS Number 14703-69-6, is an aromatic organic compound containing both a secondary amine and a phenolic hydroxyl group. These functional groups are critical to its reactivity and its role as a versatile building block in organic synthesis.
Structural and Molecular Data
The fundamental identity of 3-(Methylamino)phenol is defined by its molecular structure and associated identifiers.
Table 1: Core Identification of 3-(Methylamino)phenol
| Identifier | Value | Source(s) |
| CAS Number | 14703-69-6 | [1][2][3] |
| Molecular Formula | C₇H₉NO | [1][2][3] |
| Molecular Weight | 123.15 g/mol | [1] |
| IUPAC Name | 3-(methylamino)phenol | [4] |
| Canonical SMILES | CNC1=CC(=CC=C1)O | [1] |
| InChI | InChI=1S/C7H9NO/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3 | [5] |
| InChIKey | KLLOEOPUXBJSOW-UHFFFAOYSA-N | [5] |
Physicochemical Characteristics
The physical properties of a compound are foundational to its handling, purification, and application in synthetic protocols. There is some discrepancy in publicly available data regarding its physical state, with some suppliers listing it as a solid and others as an oil[5]. The consistent reporting of its melting point as not applicable ("N/A") suggests it is likely a liquid or a very low-melting solid at ambient temperature.
Table 2: Physicochemical Properties of 3-(Methylamino)phenol
| Property | Value | Notes | Source(s) |
| Physical Form | Solid / Dark Beige to Dark Brown Oil | Discrepancies exist in literature. Likely a low-melting solid or oil. | [5] |
| Boiling Point | 169.5 °C at 12 mmHg | Reduced pressure distillation is required due to potential decomposition at atmospheric pressure. | [4][5] |
| Melting Point | N/A | Consistently reported as not applicable, supporting the oil or low-melting solid description. | [4][5] |
| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [5] | |
| Solubility | Slightly soluble in DMSO and Methanol |
Application in Pharmaceutical Analysis: The Neostigmine Connection
A critical application of 3-(Methylamino)phenol is its role as a process-related impurity in the synthesis of Neostigmine Methylsulfate, a vital cholinesterase inhibitor used to treat myasthenia gravis[3][6][7][8]. It is officially designated as Neostigmine Impurity 20 [2].
Formation as a Process Impurity
The synthesis of Neostigmine often involves the N-methylation of 3-aminophenol using reagents like dimethyl sulfate[6][9]. During this step, incomplete methylation can occur, leading to the formation of the mono-methylated 3-(Methylamino)phenol as a byproduct. Due to its structural similarity to other intermediates, it can persist through the synthetic sequence and potentially be carried over into the final active pharmaceutical ingredient (API)[6].
Caption: Formation of 3-(Methylamino)phenol as an impurity during Neostigmine synthesis.
Regulatory and Quality Control Significance
The presence of aromatic amine impurities like 3-(Methylamino)phenol in pharmaceutical products is a significant concern for regulatory bodies due to potential toxicities, including carcinogenicity and mutagenicity[6]. Therefore, its detection, quantification, and control are essential aspects of quality assurance for Neostigmine. This necessitates the availability of pure 3-(Methylamino)phenol as a reference standard for analytical method development, validation, and routine quality control testing[3][8].
Synthesis and Reactivity
The synthesis of 3-(Methylamino)phenol requires a selective mono-N-methylation of 3-aminophenol, a reaction that can be challenging due to the competing reactivity of the phenolic hydroxyl group and the potential for over-alkylation to the tertiary amine.
Chemical Reactivity Profile
The chemistry of 3-(Methylamino)phenol is dictated by its two primary functional groups:
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Aromatic Secondary Amine: The amine group is basic and nucleophilic. It readily reacts with acids to form salts and can be alkylated, acylated, or undergo other standard amine transformations.
-
Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base. It is susceptible to O-alkylation and O-acylation. The hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution.
The presence of both groups on the same ring means that reaction conditions must be carefully chosen to achieve selective transformation of one group in the presence of the other.
Representative Synthesis Protocol: Reductive Amination
Reductive amination is a highly effective one-pot method for the selective N-alkylation of amines. The following protocol is a representative procedure for the synthesis of 3-(Methylamino)phenol from 3-aminophenol, adapted from established methodologies for reductive amination using formaldehyde[10][11].
Causality: This method is chosen for its high selectivity. The initial reaction forms an imine (or iminium ion) intermediate specifically at the more nucleophilic amino group. The phenolic hydroxyl group does not participate in this initial step. The subsequent reduction with a mild reducing agent like sodium borohydride is chemoselective for the imine, leaving the aromatic ring and the hydroxyl group intact.
Protocol:
-
Reaction Setup: To a stirred solution of 3-aminophenol (1.0 eq.) in methanol (approx. 0.15 M solution), add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq.).
-
Imine Formation: Stir the resulting solution at room temperature for 1 hour to facilitate the formation of the intermediate Schiff base (iminium ion).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 20 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude material via column chromatography on silica gel to obtain pure 3-(Methylamino)phenol.
Caption: Step-by-step workflow for the synthesis of 3-(Methylamino)phenol.
Spectral Characterization
While spectral data is often proprietary to commercial suppliers, representative data is crucial for compound identification and quality control. The following table summarizes the expected spectral characteristics. Researchers should always obtain and interpret spectra on their specific sample for definitive identification.
Table 3: Spectral Data Summary for 3-(Methylamino)phenol
| Technique | Data Type | Expected Characteristics | Source(s) |
| ¹H NMR | Proton NMR | Signals corresponding to aromatic protons (approx. 6.0-7.2 ppm), a singlet for the methyl group (approx. 2.8 ppm), and broad singlets for the N-H and O-H protons. | [2][3] |
| ¹³C NMR | Carbon NMR | Signals for seven distinct carbon atoms: four aromatic CH, two aromatic quaternary carbons (C-O and C-N), and one methyl carbon. | [1][2] |
| IR Spectroscopy | Infrared | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3400 cm⁻¹), C-N stretching (~1300 cm⁻¹), and aromatic C-H and C=C vibrations. | [2][3] |
| Mass Spectrometry | MS | A molecular ion peak (M⁺) at m/z = 123.15, corresponding to the molecular weight of the compound. | [1][2] |
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the importance of proper laboratory safety protocols. 3-(Methylamino)phenol is classified as a hazardous substance.
Hazard Identification
The compound is associated with the following GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The corresponding GHS pictogram is the exclamation mark (GHS07)[5].
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area, preferably within a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat[12]. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place at approximately 4°C[5]. The compound should be protected from light and stored under an inert atmosphere (e.g., nitrogen) to prevent degradation[5].
Conclusion
3-(Methylamino)phenol (CAS 14703-69-6) is more than a simple chemical intermediate; it is a compound of significant interest in the pharmaceutical industry, primarily due to its role as a process-related impurity in the manufacture of Neostigmine. A thorough understanding of its physicochemical properties, reactivity, and synthesis is crucial for drug development professionals involved in process optimization, quality control, and regulatory compliance. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and safely work with this important molecule.
References
-
CN110950780A - Neostigmine methylsulfate-like compound, preparation method and application - Google Patents.
-
3-(Methylamino)phenol | C7H9NO | CID 10820513 - PubChem - NIH.
-
Neostigmine Impurity 20 - TLC Pharmaceutical Standards.
-
99-07-0, 3-(Dimethylamino)phenol Formula - ECHEMI.
-
Neostigmine EP Impurities & USP Related Compounds - SynThink Research Chemicals.
-
14703-69-6|3-(Methylamino)phenol|BLD Pharm.
-
n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem.
-
Neostigmine 3 dimethyl amino phenol | CAS 99-07-0 - Veeprho.
-
A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PubMed Central.
-
3-Dimethylaminophenol, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar.
-
3-(Methylamino)phenol | 14703-69-6 - Sigma-Aldrich.
-
3-(Methylamino)phenol 95% | CAS: 14703-69-6 | AChemBlock.
-
3-(methylamino)phenol | CAS No- 14703-69-6 | Simson Pharma Limited.
-
A Template-Free and Surfactant-Free Method for High-Yield Synthesis of Highly Monodisperse 3-Aminophenol–Formaldehyde Resin and Carbon Nano/Microspheres - ResearchGate.
-
3-Dimethylaminophenol | 99-07-0 - ChemicalBook.
-
Neostigmine Impurity Dimer 1 - Axios Research.
-
3-(Methylamino)phenol | 14703-69-6 - Sigma-Aldrich.
-
Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap.
-
Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines - Scirp.org.
-
Phenol, 3-(methylamino)- [CAS: 14703-69-6] - Ivy Fine Chemicals.
-
Application Notes and Protocols for Tertiary Amine Synthesis via Reductive Amination - Benchchem.
-
Application Note – Reductive Amination - Sigma-Aldrich.
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
Sources
- 1. 3-(Methylamino)phenol | C7H9NO | CID 10820513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-(Methylamino)phenol | 14703-69-6 [sigmaaldrich.com]
- 5. 3-(Methylamino)phenol | 14703-69-6 [sigmaaldrich.com]
- 6. CN110950780A - Neostigmine methylsulfate-like compound, preparation method and application - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. gctlc.org [gctlc.org]
- 12. 3-(Methylamino)phenol 95% | CAS: 14703-69-6 | AChemBlock [achemblock.com]
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